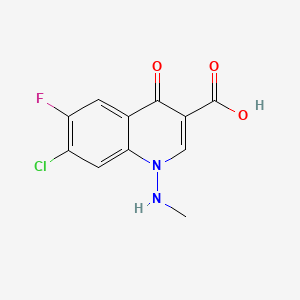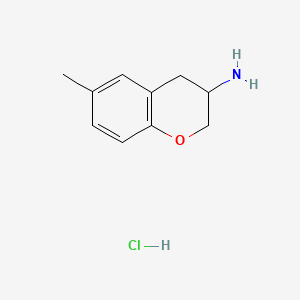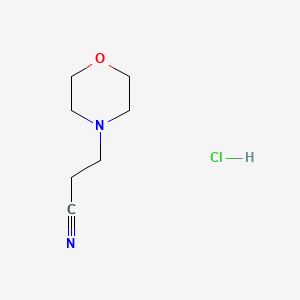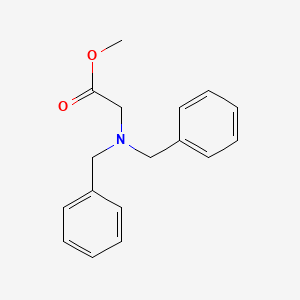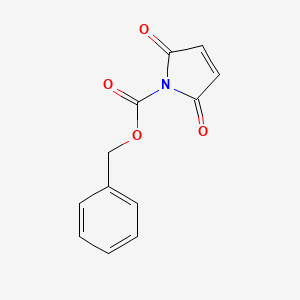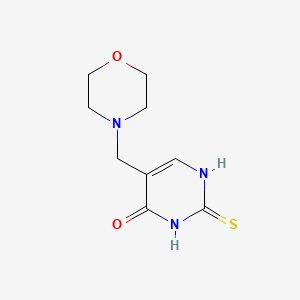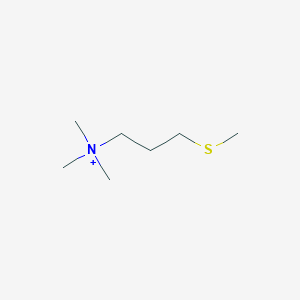
2-(3-Chlorophenyl)azepane
Vue d'ensemble
Description
2-(3-Chlorophenyl)azepane is a chemical compound with the molecular formula C12H16ClN . It has an average mass of 209.715 Da and a monoisotopic mass of 209.097122 Da .
Synthesis Analysis
The synthesis of azepane derivatives, such as 2-(3-Chlorophenyl)azepane, has been described in the literature. A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives with diversity is described. These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct .Molecular Structure Analysis
The molecular structure of azepane derivatives has been studied using high-level quantum mechanics . The conformational analysis of the title compounds was performed by quantum mechanics at the B3LYP and the CCSD (T) levels of theory with the triple-zeta quality basis set 6-311+G (d,p) .Chemical Reactions Analysis
Azepine and its derivatives have great pharmacological and therapeutic implications. Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Applications De Recherche Scientifique
Pharmaceutical Significance and Therapeutic Applications
Azepane-based compounds, including 2-(3-Chlorophenyl)azepane derivatives, exhibit a variety of pharmacological properties due to their high degree of structural diversity. This structural diversity makes them useful for the discovery of new therapeutic agents across a wide range of applications. The development of azepane-containing analogs is a focal point in medicinal chemistry, aiming to produce compounds that are less toxic, cost-effective, and highly active. Currently, more than 20 azepane-based drugs have been approved by the FDA for treating various diseases. This review emphasizes the recent advancements in azepane-based compounds for their applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial treatments. Additionally, azepane derivatives serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs, among other miscellaneous applications. The structure-activity relationship (SAR) and molecular docking studies of potential bioactive azepane compounds are briefly described, providing insights for future drug discovery and development efforts aimed at creating more potent azepane-based pharmaceuticals against numerous diseases (Gao-Feng Zha et al., 2019).
Environmental Impact and Biodegradation
Chlorophenols, including those related to 2-(3-Chlorophenyl)azepane, have been evaluated for their environmental impact, particularly in aquatic environments. Chlorophenols generally exhibit moderate toxic effects to mammalian and aquatic life, although their toxicity can be significant to fish upon long-term exposure. The biodegradation of these compounds is contingent upon the presence of adapted microflora capable of breaking them down, which can vary widely based on environmental conditions. The review of chlorophenols' consequences on the aquatic environment underscores the importance of understanding their persistence and potential for bioaccumulation, as well as their organoleptic effects, which are marked by a strong taste or odor (K. Krijgsheld & A. D. Gen, 1986).
Mécanisme D'action
While the specific mechanism of action for 2-(3-Chlorophenyl)azepane is not available, it’s worth noting that similar compounds like Chlorpheniramine work by binding to the histamine H1 receptor, blocking the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Safety and Hazards
The safety data sheet (SDS) for 2-(3-Chlorophenyl)azepane includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Orientations Futures
There is much work yet to be done in the biological section, as it is not explored and reported in the literature; therefore, N-containing seven-membered heterocycles still have much scope for the researchers . The desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-14-12/h4-6,9,12,14H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVBGAPRKMGQCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398489 | |
| Record name | 2-(3-chlorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)azepane | |
CAS RN |
383129-21-3 | |
| Record name | 2-(3-chlorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



